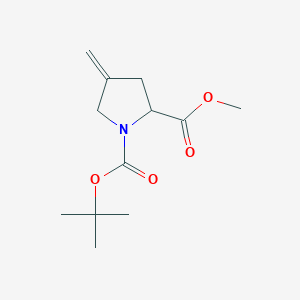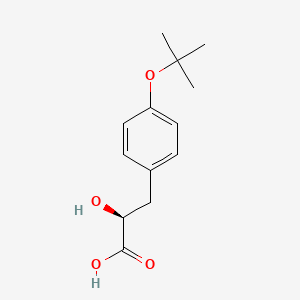
(S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid is a synthetic compound used in various scientific research fields It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a trifluoromethylphenyl group attached to the pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid typically involves multiple steps. One common method starts with the preparation of the amino acid backbone, followed by the introduction of the Fmoc protecting group and the trifluoromethylphenyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. This ensures consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels for research and commercial applications.
化学反応の分析
Types of Reactions
(S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
科学的研究の応用
(S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the structure and function of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be removed under specific conditions, allowing the amino group to participate in further chemical reactions. The trifluoromethylphenyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
類似化合物との比較
(S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid can be compared with other similar compounds, such as:
Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.
Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3NO4/c28-27(29,30)18-14-12-17(13-15-18)6-5-11-24(25(32)33)31-26(34)35-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,31,34)(H,32,33)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNHKSFUFZHHJH-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B8216316.png)


